molecular formula C27H28N4O4S B2470482 2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide CAS No. 422533-59-3

2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2470482
CAS No.: 422533-59-3
M. Wt: 504.61
InChI Key: CNMPFHKUKWQTKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide” is a chemical compound with a specific structure . It is related to the compound “Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-” which has a molecular weight of 223.2683 .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound “2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide” likely has a complex structure due to the presence of multiple functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, etc. For the compound “2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide”, specific physical and chemical properties are not mentioned in the available resources .

Scientific Research Applications

Structural Aspects and Properties

Quinazoline derivatives, including those with amide functionalities, have been studied for their structural characteristics and properties. For example, research on amide-containing isoquinoline derivatives has shown that these compounds can form gels or crystalline solids depending on the type of mineral acid treatment, demonstrating diverse physical properties that could be relevant for material science and drug formulation applications (Karmakar et al., 2007).

Biological Applications

While the direct biological applications of "2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide" are not listed, related compounds have shown promising results in various studies. For instance, novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones were synthesized and evaluated for their analgesic, anti-inflammatory, and ulcerogenic behaviors, revealing potential therapeutic benefits (Alagarsamy et al., 2011). Another study focused on quinazolinone-arylpiperazine derivatives as α1-adrenoreceptor antagonists, indicating their potential in treating hypertension or related cardiovascular conditions (Abou-Seri et al., 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the mechanism of action for this compound is not specified in the available resources .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, specific safety and hazard information for this compound is not provided in the available resources .

Properties

IUPAC Name

2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O4S/c1-33-20-8-6-7-19(16-20)29-25(32)17-36-27-30-22-10-5-4-9-21(22)26(31-27)28-14-13-18-11-12-23(34-2)24(15-18)35-3/h4-12,15-16H,13-14,17H2,1-3H3,(H,29,32)(H,28,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMPFHKUKWQTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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